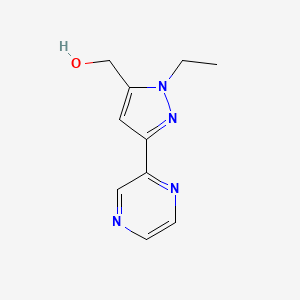

(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol

Description

Properties

IUPAC Name |

(2-ethyl-5-pyrazin-2-ylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-2-14-8(7-15)5-9(13-14)10-6-11-3-4-12-10/h3-6,15H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKBGPUWDMCIJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=NC=CN=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol, with the CAS number 2092512-66-6, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activity. The compound features a pyrazole ring fused with a pyrazine structure, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

The molecular formula of this compound is C10H12N4O, with a molecular weight of approximately 204.23 g/mol. The compound's structure is characterized by the presence of both pyrazole and pyrazine moieties, which are essential for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H12N4O |

| Molecular Weight | 204.23 g/mol |

| CAS Number | 2092512-66-6 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to modulate various signaling pathways, particularly those involved in cell proliferation and differentiation.

Enzyme Interaction

Research indicates that the compound can inhibit certain enzymes, potentially leading to therapeutic effects in various diseases. For instance, it may interact with kinases involved in cancer progression, similar to other compounds in its class that have demonstrated anticancer properties .

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell migration .

- Antimicrobial Properties : The compound has also shown potential as an antimicrobial agent against several bacterial strains, indicating its versatility as a therapeutic candidate .

- Neuroprotective Effects : Emerging research suggests that this compound may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, this compound was tested on MCF7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. The study concluded that the compound's mechanism involved the activation of apoptotic pathways .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of this compound revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacteria, suggesting its potential as a lead compound for antibiotic development.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug discovery, particularly for developing new therapeutic agents. Its pyrazole and pyrazine components are known for their diverse pharmacological properties.

Potential Therapeutic Uses:

- Anticancer Activity : Initial studies indicate that (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancers. The mechanism appears to involve apoptosis induction and inhibition of cell migration. Case Study : In a study published in Cancer Research, the compound was tested on MCF7 breast cancer cells, showing a significant reduction in cell viability with an IC50 value around 15 µM.

- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, making it a candidate for antibiotic development. Case Study : Research revealed effective inhibition against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria.

Pharmacological Studies

Research has focused on the pharmacological effects of the compound, revealing several promising properties:

Biological Activities:

- Enzyme Interaction : The compound may inhibit specific enzymes involved in cancer progression, similar to other known anticancer agents.

- Neuroprotective Effects : Emerging studies suggest that it may protect neuronal cells from oxidative stress, potentially benefiting neurodegenerative disease treatments.

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer Activity | Cytotoxic effects on MCF7 cells; IC50 ~ 15 µM | Cancer Research |

| Antimicrobial Activity | Effective against S. aureus and E. coli; MIC = 32 µg/mL | Antimicrobial Studies |

| Neuroprotective Effects | Potential protection against oxidative stress | Emerging Research |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs differ primarily in substituents at the 3-position of the pyrazole ring. Key comparisons include:

Key Observations

Pyrazine vs. Thiophene/CF3 Substituents :

- The pyrazin-2-yl group in the target compound provides a nitrogen-rich aromatic system, favoring π-π stacking and hydrogen-bonding interactions. In contrast, the thiophen-2-yl group () introduces sulfur, which may enhance lipophilicity and alter redox properties. The trifluoromethyl group () is strongly electron-withdrawing, increasing metabolic stability and hydrophobicity .

Biological Activity: Pyrazole derivatives with phenoxyphenyl and heterocyclic substituents (e.g., morpholine, piperazine) exhibit anti-trypanosomal activity (IC50 ~1 µM), as shown in .

Coordination Chemistry: Pyrazine-containing pyrazoles, such as 1,3-bis(3-(pyrazin-2-yl)-1H-pyrazol-5-yl)benzene (), are used to synthesize spin-crossover complexes and single-molecule magnets. The hydroxymethyl group in the target compound could act as a hydrogen-bond donor or a site for metal coordination, distinguishing it from analogs like H2L6 (), which feature methylpyridyl substituents .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to and , involving hydrazine cyclization with diketones. Comparatively, 4-[3-(4-phenoxyphenyl)-1H-pyrazol-5-yl]morpholine () requires Suzuki coupling for aryl group introduction, adding synthetic complexity .

Data Table: Comparative Physicochemical Properties

Research Findings and Implications

- Anti-Trypanosomal Potential: Pyrazole derivatives with nitrogen-rich substituents (e.g., pyrazine) may target adenosine-binding enzymes in Trypanosoma brucei, as suggested by . However, cytotoxicity remains a concern; the target compound’s hydroxymethyl group could mitigate this by improving solubility .

- Coordination Behavior: The pyrazine ring’s lone-pair electrons enable metal coordination, as seen in . The target compound’s methanol group may stabilize metal complexes via hydrogen bonding, unlike CF3-substituted analogs .

- Structural Optimization: Substituting the pyrazine ring with electron-deficient groups (e.g., nitro, cyano) could enhance binding affinity, while replacing ethyl with bulkier alkyl chains might improve metabolic stability .

Preparation Methods

Starting Materials and Key Intermediates

- Ethyl-substituted pyrazole derivatives : Prepared by condensation of ethyl hydrazine with β-dicarbonyl compounds such as ethyl acetoacetate.

- Pyrazin-2-yl moiety : Introduced by nucleophilic aromatic substitution or cross-coupling reactions using pyrazine derivatives.

- Hydroxymethyl group installation : Achieved by reduction of aldehyde intermediates or direct hydroxymethylation reactions.

Representative Synthetic Route

A plausible synthetic route based on analogous pyrazole synthesis patents and literature involves:

Pyrazole ring formation : Condensation of ethyl hydrazine with ethyl acetoacetate under reflux in an organic solvent (e.g., ethanol) with an inorganic base (e.g., potassium carbonate) to yield 1-ethyl-3-methyl-1H-pyrazole.

Introduction of pyrazin-2-yl substituent : The methyl group at the 3-position is substituted or coupled with pyrazin-2-yl boronic acid or halide via palladium-catalyzed Suzuki coupling or nucleophilic aromatic substitution under controlled temperature (50–75°C).

Hydroxymethyl group introduction at 5-position : The 5-position is functionalized by formylation (e.g., Vilsmeier-Haack reaction) to yield an aldehyde intermediate, which is then reduced with sodium borohydride or similar reducing agent to afford the hydroxymethyl group.

Reaction Conditions and Purification

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| Pyrazole formation | Ethyl hydrazine + ethyl acetoacetate, K2CO3, EtOH | 70–80 | 4–6 | Reflux; base catalysis |

| Pyrazin-2-yl substitution | Pd catalyst, pyrazin-2-yl boronic acid, base, solvent | 50–75 | 2–4 | Suzuki coupling; inert atmosphere |

| Formylation at 5-position | POCl3 + DMF (Vilsmeier reagent) | 0–5 | 1–2 | Low temperature to control selectivity |

| Reduction to hydroxymethyl | NaBH4, MeOH or EtOH | 0–25 | 1–2 | Quench with water; maintain cold temp |

Purification typically involves:

- Extraction with organic solvents (e.g., ethyl acetate).

- Washing with aqueous solutions (e.g., sodium bicarbonate, brine).

- Drying over anhydrous sodium sulfate.

- Concentration under reduced pressure.

- Crystallization or chromatography for final purification.

Research Findings and Yields

- The pyrazole ring formation step yields typically range from 75% to 90% under optimized conditions.

- Suzuki coupling for pyrazin-2-yl substitution achieves yields between 65% and 85%, depending on catalyst and base.

- Formylation and subsequent reduction steps provide overall yields of 70% to 80% for the hydroxymethyl derivative.

- Purity of the final product exceeds 98% as confirmed by HPLC and NMR analysis.

Summary Table of Preparation Steps and Outcomes

| Step | Reaction Type | Yield (%) | Purification Method | Characterization Techniques |

|---|---|---|---|---|

| Pyrazole ring synthesis | Condensation | 75–90 | Recrystallization | NMR, IR, MS |

| Pyrazin-2-yl substitution | Suzuki coupling | 65–85 | Column chromatography | HPLC, NMR, MS |

| Formylation at 5-position | Electrophilic substitution | 70–80 | Extraction, crystallization | NMR, IR |

| Reduction to hydroxymethyl | Reduction | 75–85 | Recrystallization | NMR, HPLC |

Additional Notes

- Reaction temperatures and times are critical to maximize yield and minimize side reactions.

- Use of inert atmosphere (nitrogen or argon) during coupling steps prevents catalyst degradation.

- Choice of solvents (ethanol, methanol, toluene) influences reaction rates and product isolation.

- Washing steps with aqueous sodium bicarbonate and brine are essential to remove acidic or basic impurities.

- Drying and controlled cooling during crystallization enhance purity and crystal quality.

Q & A

Q. What are the common synthetic routes for (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol?

The synthesis typically involves condensation reactions between substituted propenones and hydrazine derivatives under reflux conditions. For example, pyrazole derivatives are often synthesized by reacting hydrazine hydrochloride with ketones in ethanol/acetic acid mixtures, followed by purification via column chromatography or recrystallization . Key steps include:

Q. How is the compound characterized post-synthesis?

Characterization relies on:

- Spectroscopic methods : NMR (¹H/¹³C) to confirm substituent positions, FT-IR for functional group analysis, and mass spectrometry for molecular weight validation .

- X-ray crystallography : Resolving crystal structures using programs like SHELX to determine dihedral angles and hydrogen-bonding patterns (e.g., O-H···N interactions) .

- Purity assessment : HPLC or melting point analysis .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

- Enzyme inhibition : Testing against targets like Janus kinase 2 (Jak2) via kinase activity assays .

- Cell proliferation assays : Measuring IC₅₀ values in cancer cell lines (e.g., Jak2 V617F-driven models) .

- Anti-inflammatory screening : COX-2 inhibition or cytokine modulation studies in macrophage models .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for this compound?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for cyclization steps .

- Catalyst use : Acid catalysts (e.g., acetic acid) enhance hydrazone formation .

- Temperature control : Microwave-assisted synthesis reduces reaction times from hours to minutes .

- Purification tweaks : Gradient elution in chromatography improves separation of regioisomers .

Q. What strategies resolve contradictory bioactivity data in similar pyrazole derivatives?

Address discrepancies by:

- Purity verification : Ensure compounds are >95% pure via orthogonal methods (e.g., NMR + HPLC) .

- Assay standardization : Use consistent cell lines (e.g., HEL 92.1.7 for Jak2 V617F) and control compounds .

- Structural analogs : Compare activity across derivatives to identify critical substituents (e.g., ethyl vs. methyl groups) .

Q. How do substituents on the pyrazole ring affect biological target interactions?

- Electron-withdrawing groups (e.g., trifluoromethyl) enhance hydrophobic interactions with enzyme pockets .

- Hydroxymethyl groups facilitate hydrogen bonding, critical for binding to catalytic sites (e.g., Jak2’s ATP-binding domain) .

- Pyrazine moieties improve solubility and π-π stacking with aromatic residues in targets .

Q. What are the challenges in crystallizing this compound for X-ray analysis?

- Polymorphism : Multiple crystal forms may require screening solvents (e.g., ethanol vs. acetonitrile) .

- Hydrogen bonding : O-H groups often form disordered networks, complicating refinement. SHELXL’s restraints improve model accuracy .

- Twinned crystals : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .

Q. How to design analogs to improve pharmacokinetic properties?

- LogP optimization : Introduce polar groups (e.g., sulfonamides) to reduce hydrophobicity .

- Metabolic stability : Replace labile esters with ethers or cyclopropyl rings .

- Permeability : Cyclobutyl or piperidine substituents enhance membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.